H-DL-Arg-Gly-DL-Asp-DL-Cys-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[(1-carboxy-2-sulfanylethyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O7S/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGSIYIIMVBZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Selective Strategies for H Dl Arg Gly Dl Asp Dl Cys Oh and Its Analogues
Solid-Phase Peptide Synthesis (SPPS) for Racemic and Stereorandomized Peptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on a solid support. While traditionally used with optically pure L-amino acids, SPPS is also a powerful tool for creating peptides with stereorandomized sequences by employing racemic (DL) amino acid building blocks. nih.govacs.orgnih.gov This approach allows for the generation of vast libraries of stereoisomers in a single synthetic run, which can be screened for novel biological activities. nih.govnih.gov
The synthesis of a stereorandomized peptide like H-DL-Arg-Gly-DL-Asp-DL-Cys-OH would involve the sequential addition of Glycine (B1666218) and racemic mixtures of Arginine, Aspartic Acid, and Cysteine. Despite containing potentially billions of different stereoisomers, the resulting product is often a well-defined single peak in High-Performance Liquid Chromatography (HPLC) and shows a single mass product, simplifying initial characterization. nih.govacs.orgnih.govresearchgate.net
The integration of DL-amino acids into SPPS protocols is generally straightforward and compatible with standard synthetic strategies, most commonly the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. researchgate.netpacific.edu The process begins with an appropriate solid support, such as Rink Amide resin, to yield a C-terminal amide upon cleavage. pacific.edu
The synthetic cycle for each amino acid involves two key steps:
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.netresearchgate.netingentaconnect.com
Coupling: The next N-α-Fmoc-protected amino acid in the sequence is activated and coupled to the newly freed N-terminus. For the synthesis of this compound, this would involve using Fmoc-Gly-OH, Fmoc-DL-Arg(Pbf)-OH, Fmoc-DL-Asp(OtBu)-OH, and Fmoc-DL-Cys(Trt)-OH. Activation is commonly achieved with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and suppress side reactions. researchgate.netresearchgate.netacs.org
This cycle is repeated until the full peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and simultaneous removal of the acid-labile side-chain protecting groups (e.g., Pbf, OtBu, Trt). A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions with reactive amino acid residues like cysteine. nih.govresearchgate.netresearchgate.net
Achieving high coupling efficiency at every step is critical in SPPS to avoid the formation of truncated or deletion sequences, a problem that is compounded with increasing peptide length. wikipedia.org Using an excess of the amino acid (typically 2- to 10-fold) and the coupling reagents is a standard practice to drive the reaction to completion. researchgate.netwikipedia.org
A significant challenge in peptide synthesis is the potential for racemization (the loss of chiral integrity) of the activated amino acid, which can occur via the formation of a 5(4H)-oxazolone intermediate. wikipedia.orgmdpi.com While the goal in synthesizing this compound is to use racemic building blocks, it is crucial to prevent additional, uncontrolled racemization of the C-terminal residue of the growing peptide chain during the activation step of the incoming amino acid.
Several factors influence the rate of racemization:
Coupling Reagents: The choice of coupling reagent is paramount. Modern reagents like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) have been shown to provide high coupling efficiency with reduced epimerization compared to older reagents. acs.org Additives such as HOAt (1-hydroxy-7-aza-benzotriazole) are known to be effective racemization suppressants. wikipedia.orgresearchgate.net
Reaction Conditions: The type and amount of base used, reaction temperature, and solvent can all impact racemization. chemrxiv.orggoogle.com For instance, reducing the coupling temperature can significantly improve diastereomeric purity. rsc.org For particularly sensitive amino acids like Cysteine and Histidine, careful optimization of conditions, such as adjusting flow parameters in automated flow synthesizers, can reduce racemization to less than 1-2%. chemrxiv.org
Protecting Groups: The N-terminal protecting group can also play a role. It has been demonstrated that using a 2,4-dinitrophenylsulfonyl (DNPBS) protecting group instead of the standard Fmoc group can lead to greatly decreased α-carbon racemization during coupling. nih.gov
| Amino Acid | Coupling Reagent/Additive | Conditions | Observed Racemization | Reference |
|---|---|---|---|---|
| Histidine | HATU | Standard SPPS | Particularly prone to racemization due to the imidazole (B134444) side chain. | google.com |
| Cysteine, Serine, Histidine | DIC/Oxyma | 35°C, 30 min | DNPBS-protected amino acids showed greatly decreased racemization compared to Fmoc-protected amino acids. | nih.gov |
| Phenylglycine | HATU/DIPEA | Fmoc-SPPS | Significant racemization observed. | mdpi.com |
| Arylglycines | DIC/Oxyma | Room Temperature vs 50°C | Reducing temperature from 50°C to room temperature improved diastereomeric purity to >90%. | rsc.org |
| Histidine | Various | Anisole/DMSO solvent in flow chemistry | Strong racemization (23%) observed at 80°C, which was not significantly reduced by adding excess Oxyma or altering solvent polarity. | chemrxiv.org |
When synthesizing peptides with DL-amino acids, the goal is often to produce a complex but defined mixture of all possible diastereomers. nih.gov However, ensuring the quality of the starting materials and controlling the synthesis are still vital.
Key strategies include:
Starting Material Purity: The chiral purity of the amino acid building blocks is essential. Even small amounts of an undesired stereoisomer in what is supposed to be an optically pure starting material can complicate the results. peptide.com The chiral purity of commercial amino acids can be verified using methods like derivatization with Marfey's reagent followed by HPLC analysis. peptide.com
Analytical Separation: While the entire stereorandomized library may appear as one peak in standard RP-HPLC, specialized chiral chromatography methods can be used to resolve individual or groups of diastereomers. nih.gov However, separating a large number of diastereomers is often impractical. polypeptide.compharmtech.com
Characterization of Mixtures: For stereorandomized peptide libraries, the mixture is typically treated as a single entity. The focus is on ensuring the correct mass and a clean chromatographic profile, which indicates that the synthesis proceeded without significant side products like truncations. nih.gov
Synthesis of Standards: To identify specific diastereomers within a complex mixture, the individual, pure diastereomeric peptides can be synthesized separately and used as standards in "spiking" experiments with analytical HPLC. polypeptide.compharmtech.com
Derivatization and Functionalization Approaches for this compound
Following synthesis and purification, the peptide this compound can be further modified or functionalized. The presence of multiple functional groups (the guanidinium (B1211019) of Arg, the carboxyl of Asp, the thiol of Cys, and the N- and C-termini) offers several handles for derivatization. However, the unique nucleophilicity and redox properties of the cysteine thiol group make it the most common and selective target for modification. researchgate.netnih.gov
Bioconjugation is the process of covalently linking molecules, such as fluorescent dyes, drugs, or polymers, to a biomolecule like a peptide. Cysteine is an ideal target for this due to the high nucleophilicity of its thiol side chain (in its deprotonated thiolate form) and its relatively low natural abundance, which allows for site-selective modification. researchgate.netnih.gov In a peptide like this compound, the cysteine residue provides a specific site for chemical ligation, even in the presence of other nucleophilic residues like arginine. This selectivity is often achieved by controlling the reaction pH; at a pH around 7, the thiol is significantly more reactive than the amine groups of lysine (B10760008) or arginine. mdpi.com
A wide array of chemical reactions has been developed to target the thiol group of cysteine residues, forming stable covalent bonds under mild, often physiological, conditions. explorationpub.com
Key thiol-based reactions include:
Michael Addition: This is one of the most widely used methods, where the thiol acts as a nucleophile in a conjugate addition reaction. The most common electrophiles are maleimides. explorationpub.com While effective, the resulting thioether bond can be unstable and undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione (B108866) in the bloodstream. explorationpub.comnih.gov
Thiol-Alkylation: Cysteine thiols can be alkylated with α-haloacetamides (e.g., iodoacetamide) to form stable thioether bonds. This reaction is highly specific and widely used in protein chemistry. mdpi.com
Thiol-Disulfide Exchange: Thiols can react with activated disulfides (e.g., those containing a pyridyl leaving group) to form a new disulfide bond. This linkage is reversible and can be cleaved by reducing agents. mdpi.com
Thiol-Ene Reaction: This "click chemistry" reaction involves the radical-mediated addition of a thiol across a double bond (an "ene"). It is highly efficient, biocompatible, and forms a stable thioether linkage. explorationpub.comrsc.org
Modern Reagents: Newer reagents are continuously being developed to overcome the limitations of older methods. For example, pyridazinediones have been shown to be tunable and reversible covalent modifiers of cysteine. ucl.ac.uk Alkyl thianthrenium salts allow for orthogonal modification of cysteine residues with excellent chemoselectivity under mild conditions. nih.gov Chlorooxime derivatives have also been demonstrated as cysteine-specific reagents that form stable thiohydroximate linkages. chinesechemsoc.org
| Reaction Type | Electrophilic Reagent | Resulting Linkage | Key Features | Reference |
|---|---|---|---|---|
| Michael Addition | Maleimide (B117702) | Thiosuccinimide ether | Widely used; can be unstable and reversible (retro-Michael reaction). | explorationpub.com |
| Alkylation | α-Haloacetamide (e.g., Iodoacetamide) | Thioether | Forms a very stable, irreversible bond. | mdpi.com |
| Disulfide Exchange | Pyridyl disulfide | Disulfide | Reversible linkage; cleavable by reducing agents. | mdpi.com |
| Thiol-Ene Reaction | Alkene (e.g., Norbornene) | Thioether | "Click" reaction; high efficiency and stability; requires radical initiator (photo or thermal). | explorationpub.comrsc.org |
| Reaction with Chlorooximes | Chlorooxime derivative | Thiohydroximate | Forms stable conjugates; highly reactive and chemoselective. | chinesechemsoc.org |
| Reaction with Pyridazinediones | Pyridazinedione derivative | Thioether (via Michael addition) | Offers tunable and reversible covalent modification. | ucl.ac.uk |
| Reaction with Thianthrenium Salts | Alkyl thianthrenium salt | Sulfonium salt intermediate, then thioether | Orthogonal modification with high chemoselectivity under mild conditions. | nih.gov |
Cysteine-Mediated Bioconjugation Chemistries
Potential for Disulfide Bond Formation and Cyclic Peptide Analogues
The presence of a cysteine residue in the sequence this compound provides a key functional handle for further structural modifications, most notably the formation of disulfide bonds to create cyclic peptide analogues. Cyclization is a widely used strategy to constrain the peptide's conformation, which can lead to enhanced receptor binding affinity, selectivity, and stability compared to their linear counterparts. acs.orgresearchgate.netthermofisher.com
Disulfide bond formation is a common and effective method for peptide cyclization. nih.gov This oxidative process typically involves the thiol groups of two cysteine residues. In the case of a single cysteine-containing peptide like this compound, cyclization would necessitate the formation of a dimer, resulting in a homodimer linked by a disulfide bridge. Alternatively, intramolecular cyclization can be achieved by introducing a second cysteine or a suitable thiol-containing moiety into the peptide sequence. The formation of disulfide bridges is crucial for the structural stabilization of many extracellular peptides and proteins. nih.govscispace.com Artificial introduction of these bonds can confer improved biological activity and thermostability. nih.gov Various oxidizing agents can be employed for disulfide bond formation, including air oxidation in a basic buffer, as well as more controlled chemical methods. scispace.com Platinum(IV) complexes have been investigated as effective oxidants for forming disulfide bonds in peptides rapidly across a wide pH range, even on a solid support resin. peptide.com
Beyond simple disulfide bridging, a variety of chemo-selective strategies can be employed to generate diverse cyclic peptide analogues. These methods often leverage the unique reactivity of amino acid side chains to form stable, covalent linkages. nih.gov
Common Cyclization Strategies:
| Cyclization Strategy | Reactive Residues Involved | Resulting Linkage | Key Features |
| Lactamization | N-terminus amine and C-terminus carboxyl; or side chains of Lys and Asp/Glu | Amide bond | Most common method for head-to-tail or side-chain cyclization. springernature.commdpi.com |
| Thioether Formation | Cysteine thiol and an electrophilic partner (e.g., halo-acetylated residue) | Thioether bond | Creates a stable, reduction-resistant alternative to disulfide bonds. nih.govspringernature.com |
| Click Chemistry (e.g., CuAAC) | Azide-containing amino acid and alkyne-containing amino acid | Triazole ring | Highly efficient and orthogonal to most biological functional groups. wpmucdn.com |
| OPA Cyclization | Cysteine, Lysine, and N-terminus | Isoindole-bridged cyclic peptide | Rapid, clean transformation in aqueous buffer with unprotected peptides. researchgate.netlcms.cz |
Integration into Peptide-Based Conjugates and Hybrid Systems
The unique sequence of this compound, containing both the Arg-Gly-Asp (RGD) motif and a reactive cysteine, makes it a prime candidate for integration into peptide-based conjugates and hybrid systems. The RGD sequence is a well-known recognition motif for integrin receptors, which are often overexpressed on tumor cells, making it a valuable targeting ligand. rsc.org The cysteine residue provides a specific site for conjugation to other molecules, such as small-molecule drugs, imaging agents, or nanoparticles. rsc.orgbeilstein-journals.org
Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that aim to deliver a potent cytotoxic agent selectively to diseased cells, thereby enhancing efficacy and minimizing off-target toxicity. nih.govmdpi.com The peptide component acts as a homing device, while the linker and the payload (drug) are the other key components. nih.gov The cysteine thiol in the target peptide is a common site for attaching payloads via maleimide chemistry or other thiol-reactive linkers. researchgate.net
Furthermore, peptides can be conjugated to nanoparticles or other delivery systems to improve their pharmacokinetic properties. mdpi.com For example, self-assembling peptides can be designed to form nanofibers or other nanostructures, which can serve as scaffolds for drug delivery. nih.govrsc.org The incorporation of both D- and L-amino acids can influence the self-assembly properties and the stability of these hybrid systems. nih.gov The development of such peptide-based biomaterials is a rapidly advancing field, with solid-phase peptide synthesis (SPPS) being a key enabling technology. rsc.org
Solid-Phase Support Modification and Cleavage Considerations
The synthesis of this compound is typically performed using solid-phase peptide synthesis (SPPS). peptide.combeilstein-journals.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.combeilstein-journals.orgcore.ac.uk The choice of resin, linker, and cleavage strategy is critical for a successful synthesis, especially for a peptide containing sensitive residues like arginine and cysteine.
Cleavage from the Resin: The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the amino acid side-chain protecting groups. wpmucdn.com This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comthermofisher.com However, the reactive carbocations generated during this process can lead to unwanted side reactions with sensitive amino acids. wpmucdn.com To prevent this, a "cleavage cocktail" containing a mixture of scavengers is used.
For a peptide containing both arginine and cysteine, the choice of scavengers is particularly important.
Arginine: The guanidinium group of arginine is typically protected by a bulky sulfonyl group like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (pentamethyldihydrobenzofuran-5-sulfonyl). thermofisher.combeilstein-journals.org Cleavage of these groups can be slow and may require strong scavengers like thioanisole. thermofisher.compeptide.com
Cysteine: The thiol group of cysteine is often protected with a trityl (Trt) group. nih.gov During cleavage, the trityl cation must be efficiently trapped to prevent re-alkylation of the deprotected cysteine or other nucleophilic residues like tryptophan (if present). peptide.comnih.gov 1,2-ethanedithiol (B43112) (EDT) and triisopropylsilane (TIS) are common scavengers for this purpose. peptide.comnih.gov
Common Cleavage Cocktails for Arg- and Cys-Containing Peptides:
| Reagent Name | Composition | Application Notes |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A general-purpose cocktail suitable for peptides with Cys, Met, Trp, and Tyr. wpmucdn.compeptide.com |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Specifically recommended for peptides containing Arg(Pmc/Mtr). thermofisher.compeptide.com |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common and effective cocktail, particularly good for scavenging trityl cations from Cys(Trt). mdpi.comnih.gov |
The cleavage reaction is typically run for 2-3 hours at room temperature. thermofisher.comnih.gov Following cleavage, the crude peptide is precipitated from the TFA solution by the addition of cold diethyl ether. nih.gov
Analytical Techniques for Stereochemical Characterization of DL-Peptides
The presence of both D and L amino acids in this compound results in the formation of diastereomers. Diastereomers have different physicochemical properties and can often be separated and quantified using chromatographic techniques. researchgate.net Accurate analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthetic peptide. ijsra.net
Chiral Chromatography for Diastereomer Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis and purification of synthetic peptides. nih.govnih.govscispace.com For the separation of diastereomers, two main HPLC approaches can be used: separation on a standard achiral stationary phase (like C8 or C18) or separation on a chiral stationary phase (CSP). nih.govmdpi.com
For more challenging separations, or to confirm the stereochemical configuration, chiral chromatography is employed. This can be done in two ways:
Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers. mdpi.commdpi.comchiraltech.com Crown-ether and cyclodextrin-based CSPs have been shown to be effective for the separation of peptides and amino acids. mdpi.commdpi.com
Indirect Separation: Derivatizing the peptide or its constituent amino acids (after hydrolysis) with a chiral derivatizing reagent to form new diastereomers that are more easily separated on an achiral column. jst.go.jpresearchgate.netnih.gov Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) and its analogues are widely used for this purpose. nih.govmdpi.com The derivatized amino acids are then analyzed by RP-HPLC, and their retention times are compared to those of derivatized D- and L-amino acid standards to determine the stereochemistry. nih.gov
Quantification of the separated diastereomers is typically achieved by integrating the peak areas from the HPLC chromatogram. lcms.cz
Mass Spectrometry-Based Characterization of Synthetic Products
Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing rapid and accurate determination of the molecular weight, which serves to confirm the correct synthesis of the target peptide. nih.govspringernature.comijsra.net It is a cornerstone of quality control for evaluating the identity and purity of the product. nih.gov
Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are the two most common MS techniques used for peptide analysis. ijsra.netacs.org
ESI-MS is often coupled with liquid chromatography (LC-MS), allowing for the online separation of the peptide from impurities before mass analysis. acs.orgresearchgate.netlcms.cz This is particularly useful for analyzing the crude peptide mixture after cleavage from the resin.
MALDI-TOF-MS is a high-throughput technique that provides fast molecular weight determination and is often used to quickly screen synthetic products. acs.org
While standard MS can confirm the molecular weight, it generally cannot distinguish between stereoisomers as they have identical masses. However, tandem mass spectrometry (MS/MS) can sometimes provide structural information to help differentiate isomers. In MS/MS, the peptide ion is fragmented, and the resulting fragment ions are analyzed. While diastereomers often produce very similar MS/MS spectra, subtle differences in fragment ion intensities can sometimes be observed. researchgate.net The combination of chiral chromatography with mass spectrometry (LC-MS) is a powerful approach, providing both separation of stereoisomers and their unambiguous identification by mass. jst.go.jpnih.gov This combined technique is crucial for the comprehensive characterization of complex synthetic peptides like this compound. acs.org
Conformational Analysis and Molecular Recognition of H Dl Arg Gly Dl Asp Dl Cys Oh
Influence of DL-Amino Acids on Peptide Secondary and Tertiary Structure
The predictable folding patterns of peptides composed exclusively of L-amino acids, such as alpha-helices and beta-sheets, are disrupted by the introduction of D-amino acids. A D-amino acid within an L-peptide sequence can act as a "helix breaker" or introduce unique turns and folds, fundamentally altering the peptide's three-dimensional architecture. This structural perturbation arises because D-amino acids possess mirror-image side-chain orientations compared to their L-counterparts, which dictates distinct dihedral angle preferences and steric constraints.
Conformational Heterogeneity Arising from Racemic Centers
The synthesis of H-DL-Arg-Gly-DL-Asp-DL-Cys-OH, with three racemic centers, results not in a single chemical entity, but in a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of one another and possess different physicochemical properties, including distinct three-dimensional conformations. This inherent structural diversity within the peptide mixture is known as conformational heterogeneity. osti.govnih.govresearchgate.net
For this specific tetrapeptide, the possible diastereomers include (but are not limited to):
H-L-Arg-Gly-L-Asp-L-Cys-OH
H-D-Arg-Gly-L-Asp-L-Cys-OH
H-L-Arg-Gly-D-Asp-L-Cys-OH
H-L-Arg-Gly-L-Asp-D-Cys-OH
H-D-Arg-Gly-D-Asp-L-Cys-OH
...and so on for all 8 possible combinations.
Each of these distinct molecules will adopt a unique ensemble of conformations in solution, leading to a complex structural landscape for the bulk material. This heterogeneity can have profound implications for biological activity, as different conformers may exhibit varied affinities and specificities for a given receptor.
Spectroscopic Investigations of this compound Conformations
Elucidating the conformational landscape of a diastereomeric mixture like this compound requires a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining peptide structure in solution. nih.gov For a mixture of diastereomers, NMR spectra would likely be complex, showing overlapping signals. However, advanced techniques could potentially identify the major conformers present and provide insights into the average structural properties of the ensemble, such as backbone torsion angles and the spatial proximity of different residues.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides and the chirality of their constituent amino acids. nih.gov An all-L peptide and an all-D peptide of the same sequence produce mirror-image CD spectra. researchgate.net A mixture of diastereomers, as in this compound, would generate a complex CD spectrum that represents the population-weighted average of all conformers. researchgate.netresearchgate.net This spectrum could be deconvoluted to estimate the prevalence of different secondary structural elements (e.g., turns, random coil) across the mixture. oup.comnih.gov
Mass Spectrometry (MS): While standard MS cannot distinguish between stereoisomers, specialized techniques like ion mobility-mass spectrometry can separate ions based on their shape and size (collisional cross-section). nih.gov This allows for the potential separation and identification of different diastereomers within the mixture, providing a powerful tool for analyzing conformational heterogeneity. nih.gov
Molecular Interactions of the RGD Motif within the DL-Peptide Context
The Arginine-Glycine-Aspartic acid (RGD) sequence is a canonical motif for binding to integrins, a family of cell surface receptors crucial for cell adhesion and signaling. researchgate.netmdpi.com The efficacy of this binding is exquisitely sensitive to the conformation of the RGD loop and the stereochemistry of its constituent residues.
Role of Arginine, Glycine (B1666218), Aspartic Acid, and Cysteine Residues in Ligand-Receptor Recognition
Each amino acid in the this compound sequence plays a distinct role in the molecular recognition process with integrins.
Arginine: The positively charged guanidinium (B1211019) group of the Arginine side chain is a critical pharmacophore. nih.gov It forms a salt bridge with negatively charged Aspartic acid residues on the integrin α-subunit, serving as a primary anchor point. nih.gov
Glycine: Lacking a side chain, Glycine provides maximal conformational flexibility to the peptide backbone. This allows the RGD loop to adopt the specific "kinked" conformation required to properly orient the Arg and Asp side chains for optimal receptor engagement.
Aspartic Acid: The carboxylate side chain of Aspartic acid is arguably the most critical residue. It directly coordinates with a divalent cation (such as Mg²⁺ or Mn²⁺) held within the MIDAS motif of the integrin β-subunit, completing a coordination sphere that includes several serine residues from the integrin itself. nih.govuiuc.edu This interaction is essential for high-affinity binding.
Cysteine: The C-terminal Cysteine residue, with its thiol (-SH) group, offers a reactive handle for various chemical modifications. While the specified peptide is linear, the thiol group could potentially form a disulfide bond with another molecule of the same peptide, leading to dimerization. Such dimerization could influence binding avidity.
Non-Covalent Interactions Governing Binding Events (e.g., Hydrogen Bonding, Hydrophobic Interactions, Electrostatic Interactions)
The binding of the RGD motif to an integrin is a dynamic process governed by a network of non-covalent interactions.
Electrostatic Interactions: These are the dominant forces driving the initial recognition and binding. The primary electrostatic interaction is the salt bridge formed between the positively charged guanidinium group of Arginine and negatively charged Aspartate residues on the integrin α-subunit. nih.gov The interaction between the negatively charged Aspartate of the peptide and the divalent cation in the MIDAS is also fundamentally electrostatic. nih.govuiuc.edu
Hydrogen Bonding: An extensive network of hydrogen bonds stabilizes the peptide-receptor complex. The guanidinium group of Arginine can act as a hydrogen bond donor, while the carboxylate of Aspartic acid acts as an acceptor. nu.edu.kz The peptide backbone amides and carbonyls also participate in hydrogen bonding with the receptor. A key water molecule, tightly coordinated to the MIDAS ion, can also mediate hydrogen bonds and is thought to stabilize the complex against mechanical force. nih.govuiuc.edu
Hydrophobic Interactions: While the core RGD motif is primarily hydrophilic, hydrophobic interactions can play a significant role, particularly involving residues that flank the RGD sequence. acs.org In the case of this compound, these interactions are minimal, but in larger RGD-containing proteins or more complex synthetic peptides, hydrophobic pockets on the integrin surface can be engaged to enhance binding affinity and selectivity. nih.gov
Self-Assembly Properties of this compound and Related Peptides
The self-assembly of peptides into well-defined supramolecular structures is a phenomenon of significant scientific interest, driven by a delicate balance of non-covalent interactions including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. The specific sequence and stereochemistry of the constituent amino acids play a pivotal role in dictating the final architecture of the resulting nanomaterials. In the context of the tetrapeptide this compound, its racemic nature, containing both D and L amino acids, is expected to profoundly influence its self-assembly behavior, leading to unique supramolecular structures.
Investigation of Supramolecular Architectures
Peptides composed of alternating D- and L-amino acids have a known propensity to form highly ordered and stable nanostructures, which can differ significantly from their homochiral (all L- or all D-amino acid) counterparts. Research on various heterochiral peptides has revealed the formation of diverse supramolecular architectures such as nanotubes, nanofibers, and hydrogels. nih.govmdpi.com
For instance, cyclic peptides with an even number of alternating D- and L-amino acids are well-documented to stack via intermolecular hydrogen bonds to form well-defined nanotubes. wikipedia.orgnih.govnih.gov While this compound is a linear peptide, the alternating stereochemistry can still promote the formation of extended, flat β-sheet-like structures that can then assemble into higher-order architectures. The side chains of the amino acid residues would be positioned on opposite sides of the peptide backbone, which can facilitate intermolecular interactions and lead to the formation of stable, self-assembled structures.
The presence of the Arg-Gly-Asp (RGD) sequence within the peptide is also a critical factor. The RGD motif is a well-known ligand for integrin receptors on cell surfaces, and peptides containing this sequence are extensively studied for applications in tissue engineering and drug delivery. researchgate.netnih.govwikipedia.org The self-assembly of RGD-containing peptides can lead to the formation of nanofibers and hydrogels where the RGD motif is displayed on the surface, available for cellular interaction. researchgate.netnih.gov
In the case of this compound, the combination of the racemic composition and the RGD motif suggests the potential for the formation of unique supramolecular structures. The cysteine residue, with its thiol group, introduces the possibility of disulfide bond formation, which could lead to covalent cross-linking between peptide molecules, further stabilizing the self-assembled architecture. This could result in the formation of robust hydrogels or other networked structures.
Table 1: Potential Supramolecular Architectures of this compound and Influencing Factors
| Supramolecular Architecture | Key Driving Forces | Potential Characteristics |
| Nanofibers/Nanoribbons | Hydrogen bonding (β-sheet formation), Hydrophobic interactions | High aspect ratio structures, potential for hydrogel formation. nih.gov |
| Nanotubes | Stacking of planar peptide structures, intermolecular hydrogen bonding | Hollow, cylindrical structures with defined diameters. wikipedia.orgnih.gov |
| Hydrogels | Entanglement of nanofibers, covalent cross-linking (disulfide bonds) | High water content, potential for biomedical applications. mdpi.comnih.gov |
| Vesicles/Micelles | Amphiphilic nature of the peptide | Spherical structures capable of encapsulating other molecules. pnas.org |
Impact of Racemic Composition on Self-Assembly Behaviors
The inclusion of both D- and L-amino acids in a peptide sequence, creating a racemic or heterochiral composition, has a profound impact on its self-assembly properties. Studies comparing homochiral peptides with their heterochiral counterparts have consistently demonstrated significant differences in the kinetics of assembly, morphology of the resulting structures, and their physical properties. nih.govmdpi.com
One of the key effects of a racemic composition is the potential for enhanced stability of the self-assembled structures. The alternating D- and L-amino acids can lead to a flatter, more extended peptide backbone conformation, which can facilitate more efficient packing and stronger intermolecular hydrogen bonding compared to homochiral peptides that often adopt twisted or helical conformations. nih.govacs.org This can result in the formation of more stable and rigid hydrogels. mdpi.com
Furthermore, the kinetics of self-assembly can be altered. The presence of D-amino acids has been reported to induce faster self-assembly kinetics and a higher propensity for aggregation. mdpi.com This is attributed to the different packing arrangements that are accessible to heterochiral peptides.
The morphology of the supramolecular structures is also heavily influenced by the racemic composition. For example, while a homochiral peptide might form twisted nanofibrils, its heterochiral counterpart containing alternating D- and L-amino acids has been shown to form highly ordered, wide nanotubes and helical ribbons. nih.gov This highlights the critical role of stereochemistry in directing the self-assembly pathway.
Table 2: Comparison of Expected Self-Assembly Behaviors: Homochiral vs. Racemic Peptides
| Property | Homochiral Peptide (e.g., all L-amino acids) | Racemic Peptide (e.g., this compound) |
| Secondary Structure | Tendency to form twisted β-sheets or α-helices. | Propensity for flatter, more extended β-sheet-like conformations. nih.gov |
| Supramolecular Architecture | Often forms twisted fibrils or less ordered aggregates. nih.gov | Can form highly ordered nanotubes, helical ribbons, and stable hydrogels. nih.govmdpi.com |
| Assembly Kinetics | May exhibit slower assembly rates. | Often shows faster kinetics and a higher tendency to aggregate. mdpi.com |
| Structural Stability | Resulting structures may be less stable and more prone to disassembly. | Forms more stable and rigid supramolecular structures. mdpi.com |
Biological Activities and Mechanistic Investigations of H Dl Arg Gly Dl Asp Dl Cys Oh in Model Systems
Cell Adhesion and Spreading Mechanisms
The RGD sequence is the principal recognition site for many integrin receptors, which are transmembrane heterodimers crucial for mediating cell-extracellular matrix (ECM) and cell-cell interactions. The engagement of integrins by RGD-containing ligands initiates a cascade of events leading to cell adhesion, spreading, and subsequent intracellular signaling.
The interaction between the RGD motif and its integrin receptors is highly dependent on the spatial conformation of the peptide backbone and the orientation of the charged side chains of arginine and aspartic acid. The introduction of D-amino acids at these positions, as in H-DL-Arg-Gly-DL-Asp-DL-Cys-OH, alters the peptide's three-dimensional structure, thereby modulating its binding affinity and selectivity for different integrin subtypes.
Table 1: Representative Integrin Binding Affinities of RGD Analogs This table compiles data from analogous RGD peptides to illustrate the effect of stereochemistry on integrin binding. IC50 represents the concentration required for 50% inhibition of binding.
| Peptide Analog | Target Integrin | Binding Affinity (IC50, nM) |
| cyclo(RGDfV) | αvβ3 | 30 - 42 |
| cyclo(RGDfV) - Cilengitide | αvβ5 | >1000 |
| Bicyclic Peptide (L-Cys) | αvβ3 | 650 |
| Bicyclic Peptide (D-Cys) | αvβ3 | 30 - 42 |
Data synthesized from published studies on analogous compounds. acs.orgrwth-aachen.de
The binding of an RGD peptide to an integrin receptor constitutes an "outside-in" signal that triggers a host of intracellular signaling cascades. This process begins with the clustering of integrins and the recruitment of cytoplasmic proteins to form focal adhesion complexes. nih.gov A key initiating event is the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. nih.gov Upon activation, FAK undergoes autophosphorylation, creating docking sites for other signaling molecules, including Src family kinases and the p85 subunit of phosphatidylinositol 3-kinase (PI3K).
This initial activity leads to the activation of downstream pathways, most notably the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.govashpublications.org The FAK/Src complex can activate the Ras-Raf-MEK-ERK cascade, which ultimately results in the phosphorylation of transcription factors that regulate genes involved in cell survival, proliferation, and differentiation. nih.gov Given that this compound modulates integrin engagement, it is expected to initiate this signaling cascade. The specific stereochemistry of the peptide's diastereomers would influence the stability and dynamics of the peptide-integrin bond, potentially altering the magnitude and duration of FAK and MAPK/ERK activation compared to an all-L-amino acid peptide.
The signaling events initiated by peptide-integrin engagement directly influence cellular behaviors such as migration and proliferation. The effect is context-dependent; when immobilized on a substrate, RGD peptides typically promote cell attachment, spreading, and proliferation by mimicking the function of the ECM. wikipedia.orgnih.gov In contrast, when present in a soluble form, RGD peptides act as competitive antagonists, blocking the interaction of cells with ECM proteins and thereby inhibiting attachment, migration, and proliferation. researchgate.net
The mixed-chirality nature of this compound would influence these processes in a manner consistent with its integrin-binding profile. The enhanced stability and potentially altered receptor affinity of its D-amino acid-containing diastereomers could lead to more sustained or potent effects compared to rapidly degradable all-L-RGD peptides. For example, soluble this compound could be a more effective inhibitor of cell migration due to its prolonged presence and receptor occupancy. researchgate.net Conversely, when immobilized, its ability to promote proliferation might be enhanced due to sustained signaling through the FAK and MAPK pathways. cellgs.com
Biological Stability and Enzymatic Resistance in Preclinical Contexts
A significant challenge for the therapeutic use of peptides is their rapid degradation by proteases in vivo. The incorporation of non-natural amino acids, such as D-enantiomers, is a widely adopted strategy to overcome this limitation.
Endogenous proteases, such as aminopeptidases and endopeptidases, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds adjacent to L-amino acids. nih.gov The presence of a D-amino acid at a potential cleavage site introduces steric hindrance that prevents the peptide from fitting into the enzyme's active site. nih.govnih.gov
The peptide this compound contains D-amino acids at three of its four residues. This makes it highly resistant to proteolytic degradation. lifetein.comlifetein.com Peptides with D-amino acids at both the N- and C-termini have shown almost complete stability against degradation in human serum. lifetein.com Therefore, the diastereomers of this compound containing D-Arg or D-Cys would be resistant to cleavage by aminopeptidases and carboxypeptidases, respectively. The D-Asp residue would protect the internal peptide bonds from endopeptidase activity. This enhanced stability leads to a significantly longer biological half-life in preclinical models, allowing for sustained interaction with target receptors. nih.gov
Table 2: Comparative Proteolytic Stability of L-Peptides vs. D-Amino Acid-Containing Peptides (DAACPs) This table presents representative data from studies on analogous peptides to illustrate the general principle of increased stability.
| Peptide Type | Protease/Medium | Half-Life |
| All-L-Peptide | Proteinase K | < 4 hours |
| L-Peptide with C-terminal D-amino acid | Proteinase K | ~ 16 hours |
| All-L-Peptide | Human Serum | Minutes to hours |
| Peptide with terminal D-amino acids | Human Serum | > 24 hours |
Data synthesized from published studies on analogous compounds. nih.govlifetein.com
While L-amino acids are readily metabolized through various well-established pathways, D-amino acids are not typical substrates for most metabolic enzymes in mammals. researchgate.net Although organisms possess enzymes like D-aspartate oxidase and D-amino acid oxidase (DAO) that can catabolize free D-amino acids, their activity is generally low and substrate-specific. nih.gov Peptides composed of D-amino acids are unlikely to be efficiently broken down into their constituent amino acids for metabolic processing. researchgate.net
Consequently, the metabolic fate of a highly stable peptide like this compound is expected to be dominated by systemic clearance rather than enzymatic metabolism. In preclinical models, such peptides are typically eliminated from the body via renal filtration. The rate of clearance would depend on the peptide's size, charge, and degree of plasma protein binding. The incorporation of D-amino acids thus shifts the peptide's disposition from a metabolism-dependent pathway to a clearance-dependent one, a critical consideration in pharmacokinetic studies.
Exploratory Studies of Other Bioactivities (e.g., Antimicrobial, Anti-inflammatory based on related D-peptide research)
While direct experimental data on this compound is not extensively available in public literature, its constituent D-amino acids suggest potential bioactivities that can be explored by drawing parallels with related D-peptide research. The inclusion of D-amino acids in a peptide sequence is a known strategy to enhance stability against enzymatic degradation, a crucial attribute for therapeutic potential. nih.govnih.gov Research into peptides containing D-amino acids has revealed promising antimicrobial, antibiofilm, and anti-inflammatory properties. The specific combination of arginine (a cationic residue), glycine (B1666218), aspartic acid (an anionic residue), and cysteine (a sulfur-containing residue) in both D and L forms within a short peptide scaffold points toward a multifaceted potential for biological interaction.
Investigation in Microbial Systems (e.g., Antibiofilm Effects)
The challenge of microbial biofilms, which exhibit high resistance to conventional antibiotics, has spurred research into novel antibiofilm agents. karger.commdpi.com Peptides containing D-amino acids have emerged as a promising class of molecules in this area. nih.govmdpi.com Their increased stability in proteolytic environments makes them suitable for targeting chronic biofilm-associated infections. biorxiv.org
The mechanism of D-peptides often involves disruption of biofilm formation or eradication of mature biofilms at concentrations below those required to kill planktonic (free-floating) bacteria. nih.govnih.gov For instance, certain D-amino acids themselves, such as D-leucine, D-methionine, D-tyrosine, and D-tryptophan, can trigger the disassembly of biofilms by acting on the amyloid fibers that provide structural integrity to the biofilm matrix. mdpi.com
The presence of a cationic arginine residue in the this compound sequence is significant. Cationic residues are crucial for the initial electrostatic interaction with the negatively charged components of bacterial surfaces, a key step in the activity of many antimicrobial peptides (AMPs). mdpi.comfrontiersin.org Arginine, in particular, has been shown to be more effective than lysine (B10760008) in improving the antimicrobial strength of synthetic peptides. nih.gov Short, arginine-rich peptides have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
Furthermore, the cysteine residue offers a potential for dimerization through disulfide bond formation or for conjugation to surfaces, a strategy used to create antibiofilm coatings on medical devices. nih.govnih.gov The addition of a cysteine residue to the terminus of an all-D-enantiomer peptide has been shown to markedly enhance its antimicrobial activities against multidrug-resistant Gram-negative bacteria. nih.govfrontiersin.org
Research on synthetic D-enantiomeric peptides, designed based on the physicochemical properties of known antibiofilm peptides, has yielded potent candidates. For example, the 12-mer D-peptides DJK-5 and DJK-6 have demonstrated broad-spectrum antibiofilm activity, capable of both preventing biofilm formation and eradicating pre-existing biofilms at low concentrations. nih.gov
| Peptide/Compound | Target Organism(s) | Key Findings/Activity Metric | Reference |
|---|---|---|---|
| DJK-5 (D-enantiomeric peptide) | P. aeruginosa, E. coli, A. baumannii, K. pneumoniae, S. enterica | MBIC₅₀ values ranged from 0.5 to 2 µg/mL. Eradicated pre-existing biofilms at 2.5 µg/mL. | nih.gov |
| DJK-6 (D-enantiomeric peptide) | P. aeruginosa, E. coli, A. baumannii, K. pneumoniae, S. enterica | MBIC₅₀ values ranged from 0.5 to 2 µg/mL. Eradicated pre-existing biofilms at 2.5 µg/mL. | nih.gov |
| D-LL-37 (D-enantiomeric version of human cathelicidin) | S. aureus | Exhibited antibiofilm activity, demonstrating the impact of chirality on function. | nih.gov |
| [D(KLAKLAK)2] with N- or C-terminal L-cysteine | MDR P. aeruginosa, A. baumannii, E. coli | Addition of L-cysteine markedly enhanced antimicrobial activities against Gram-negative bacteria. | nih.gov |
| Peptide D-150-177C (contains all D-form arginines and a C-terminal cysteine) | Drug-resistant clinical isolates (E. coli, K. pneumoniae, A. baumannii, P. aeruginosa) | Inhibited 19 out of 20 drug-resistant isolates at concentrations of 16 to 32 mg/L. | frontiersin.org |
Anti-inflammatory Pathways in Cellular Models
Bioactive peptides are increasingly recognized for their immunomodulatory capabilities, including the ability to suppress inflammatory responses. frontiersin.orgnih.gov Inflammation is a complex biological process, and its dysregulation is associated with numerous chronic diseases. nih.gov Peptides can exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression. frontiersin.orgnih.gov
The use of D-amino acids can be particularly advantageous for creating anti-inflammatory peptides with enhanced stability and prolonged action. nih.gov For example, the D-peptide RD2RD2 has been shown to inhibit disease progression in a mouse model of amyotrophic lateral sclerosis (ALS), a condition with a significant neuroinflammatory component. nih.gov This highlights the therapeutic potential of stable D-peptides in targeting inflammation-related pathologies.
In cellular models, the anti-inflammatory activity of peptides is often assessed by their ability to reduce the production of pro-inflammatory mediators in cells stimulated with inflammatory agents like lipopolysaccharide (LPS). nih.govmdpi.com Commonly used models include macrophage cell lines (e.g., RAW 264.7, THP-1) and intestinal epithelial cells (e.g., HT-29), which are key players in inflammatory responses. nih.govrsc.org Upon LPS stimulation, these cells produce high levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.govnih.gov Anti-inflammatory peptides can inhibit the production of these cytokines, often by blocking the upstream NF-κB or MAPK signaling cascades. nih.govnih.gov For instance, some peptides prevent the phosphorylation of IκBα, a critical step that leads to the activation and nuclear translocation of NF-κB. nih.gov
Given its composition, this compound possesses features that could contribute to anti-inflammatory activity. Arginine and Glycine have been noted for their anti-inflammatory capacities. rsc.org The potential for such a peptide to modulate inflammatory responses would likely be investigated in cellular models by measuring its impact on cytokine secretion and the activation state of key inflammatory pathway proteins.
| Peptide/Hydrolysate | Cell Model | Inflammatory Stimulus | Observed Anti-inflammatory Effect | Reference |
|---|---|---|---|---|
| Peptide Hydrolysate from S. thermophilus | Human colon epithelial HT-29 cells | Lipopolysaccharide (LPS) | Significantly decreased secretion of pro-inflammatory cytokine IL-8. | nih.gov |
| Peptide Hydrolysate from S. thermophilus | Human THP-1 macrophages | LPS | Reduced production of pro-inflammatory cytokines IL-8 and IL-1β; reduced protein expression of Pro-IL-1β and COX-2. | nih.gov |
| PEP-1 (Based on GILZ protein) | Human THP-1 monocytic cells | LPS | Reduced mRNA expression of TNF-α and IL-6. | mdpi.com |
| CHR Peptide (Chromogranin A-derived) | Macrophages | - | Suppressed pro-inflammatory function through inhibition of TLR4/NF-κB signaling, reducing IL-6, IL-1β, and TNF-α expression. | nih.gov |
| Anti-inflammatory peptide 6 (AIP6-RLRWR) | Macrophages (in vitro) | - | Inhibited the DNA binding and transcriptional activity of the p65 NF-κB subunit. Reduced LPS-induced production of nitric oxide and cytokines (TNF-α, IL-6). | nih.gov |
Computational Modeling and Simulation Studies
Molecular Dynamics Simulations to Elucidate Conformational Ensemble
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govplos.org For a flexible peptide such as H-DL-Arg-Gly-DL-Asp-DL-Cys-OH, MD simulations can explore its vast conformational space, revealing the collection of three-dimensional structures the peptide is likely to adopt in solution. This collection of structures is known as the conformational ensemble. nih.gov By simulating the peptide in an explicit solvent environment, typically water, these studies can map out the energetically favorable conformations and the transitions between them, providing a dynamic picture of the peptide's structural preferences. nih.govnih.gov
These simulations start from an initial peptide structure and calculate the forces between atoms using a classical force field, then use Newton's laws of motion to predict their subsequent positions and velocities over short time steps. plos.org Aggregating these snapshots over a simulation trajectory of nanoseconds to microseconds allows for the characterization of the peptide's equilibrium state and dynamic behavior. nih.govsci-hub.ru Such simulations are crucial for understanding how the peptide's inherent flexibility and the presence of both D- and L-amino acids influence the range of accessible shapes, which is fundamental to its biological activity. researchgate.net
The conformation of a peptide is precisely defined by its dihedral angles (also known as torsion angles). bioinf.org.uk The peptide backbone has two primary rotatable bonds per residue, described by the dihedral angles phi (φ, around the N-Cα bond) and psi (ψ, around the Cα-C bond). bioinf.org.ukduke.edu The distribution of these angles for a given amino acid is often visualized in a Ramachandran plot, which shows the sterically allowed and disallowed regions. youtube.com The flexibility of glycine (B1666218), which lacks a bulky side chain, allows it to access a much wider range of φ and ψ angles, which is often critical for forming tight turns in a peptide structure. youtube.com
Side-chain conformations are described by chi (χ) angles. For this compound, the orientation of the Arg and Asp side chains is particularly critical for receptor binding. nih.gov A key parameter derived from these angles is the pseudo-dihedral angle formed by the Cζ of Arg, Cα of Arg, Cα of Asp, and Cγ of Asp. nih.gov Studies have shown that for a peptide to exhibit inhibitory activity against integrins, this pseudo-dihedral angle must fall within a specific range, often cited as -45° to +45°. researchgate.netnih.gov This criterion highlights that the relative spatial orientation of the charged side chains, governed by the dihedral angles, is a prerequisite for biological function. nih.gov
Table 1: Key Dihedral Angle Criteria for RGD Peptide Activity
| Parameter | Description | Significance for Integrin Binding | Source |
|---|---|---|---|
| Backbone Dihedral Angles (φ, ψ) | Define the conformation of the peptide backbone. | The glycine residue allows for a specific turn structure necessary to correctly position the Arg and Asp side chains. | youtube.com |
| Side-Chain Dihedral Angles (χ) | Determine the orientation of the amino acid side chains. | The χ angles of Arg and Asp dictate their spatial arrangement. | nih.gov |
MD simulations provide critical insights into the dynamic interactions between the DL-peptide, its solvent environment, and its binding partners like integrins. The solvent, typically water, is not a passive medium; it actively influences the peptide's conformation. aps.org The charged side chains of Arginine (positive) and Aspartic Acid (negative) form strong interactions with polar water molecules. The interplay between intramolecular hydrogen bonds within the peptide and peptide-water hydrogen bonds can shift the conformational equilibrium. aps.org Different solvent environments can alter conformational preferences; for instance, aqueous urea (B33335) may disfavor helical conformations, while methanol (B129727) can decrease the population of polyproline II (PPII) structures. aps.org
When the peptide approaches a binding partner, such as an integrin receptor, the simulation can track the desolvation process and the formation of new interactions. The dynamic process of binding involves the peptide adopting a specific conformation that is complementary to the receptor's binding site. nih.gov Electrostatic interactions are often the main driving force in biological systems, guiding the positively charged Arg residue and the negatively charged Asp residue into their respective pockets on the integrin surface. sci-hub.ru The presence of both D and L amino acids in the peptide backbone can introduce unique flexibility and resistance to degradation, potentially altering the dynamics of receptor engagement compared to all-L peptides.
Quantum Mechanical and Hybrid QM/MM Approaches for Electronic Structure and Reactivity
While classical MD simulations are excellent for sampling conformational space, they cannot describe electronic rearrangements, such as the formation or breaking of chemical bonds. For this, quantum mechanical (QM) methods are required. mpg.de However, full QM calculations are computationally too expensive for large systems like a solvated peptide-protein complex. core.ac.uk This limitation is overcome by hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches. mpg.dearxiv.org
In a QM/MM simulation, the system is partitioned into two regions. mdpi.com The chemically active core, for example, the peptide's RGD motif and the key interacting residues of the integrin, is treated with a high-level QM method. mpg.de The rest of the system, including the remainder of the protein and the solvent, is treated with a computationally cheaper MM force field. mdpi.com This hybrid approach allows for the accurate study of electronic structure, charge distribution, and reactivity within the critical binding region while still accounting for the influence of the larger environment. mdpi.comnih.gov QM/MM studies can be used to calculate interaction energies with high accuracy, investigate charge transfer between the peptide and receptor, and model chemical reactions, providing a level of detail unattainable with purely classical methods. nih.govnih.gov
Molecular Docking and Binding Energy Calculations for Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when it binds to a receptor to form a stable complex. mdpi.com The primary goal of docking is to identify the most favorable binding mode of the peptide within the integrin's binding pocket. dergipark.org.tr Docking algorithms generate a large number of possible poses and then use a scoring function to rank them, estimating the binding affinity. mdpi.com The scoring functions typically approximate the free energy of binding, with lower energy scores indicating more favorable interactions. dergipark.org.trnih.gov
These calculations provide a static snapshot of the likely binding conformation. The results from docking are often used as starting points for more extensive MD simulations to refine the binding pose and evaluate the stability of the predicted interactions over time. acs.org Binding energy calculations can quantify the strength of the interaction, often reported in kcal/mol. dergipark.org.trnih.gov
Table 2: Sample Binding Energies of RGD-like Peptides with Integrins from Docking Studies
| Peptide/Compound | Integrin Target | Calculated Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| Cyclo(Arg-Gly-Asp-D-Phe-Val) | αvβ3 | -10.5 | dergipark.org.tr |
| Compound 2-c | αvβ3 | -8.8 | nih.gov |
Docking and MD simulations consistently predict a conserved binding mode for RGD-containing peptides with various integrin subtypes. acs.orgresearchgate.net The interaction is primarily mediated by the arginine and aspartate residues of the peptide. nih.gov
Key predicted interactions include:
Arginine (Arg): The positively charged guanidinium (B1211019) group of the Arg side chain forms a strong salt bridge with a conserved, negatively charged aspartate residue on the α subunit of the integrin (e.g., D218 in αv). acs.orgnih.gov
Aspartic Acid (Asp): The negatively charged carboxylate group of the Asp side chain coordinates with a divalent metal ion (typically Mg²⁺ or Mn²⁺) held within a motif on the β subunit known as the Metal Ion-Dependent Adhesion Site (MIDAS). acs.org This metal ion is crucial for mediating the interaction between the peptide and the integrin.
Glycine (Gly): This residue's flexibility allows the peptide backbone to adopt a tight turn conformation, which is essential for positioning the Arg and Asp side chains at the correct distance and orientation to simultaneously engage their respective binding pockets on the α and β subunits. nih.gov
These interactions anchor the peptide in the binding cleft located at the interface of the integrin's α and β subunits. nih.gov
The stereochemistry of the amino acid residues can have a profound impact on a peptide's three-dimensional structure and, consequently, its binding affinity for a receptor. researchgate.netnih.gov The inclusion of D-amino acids, as in this compound, can introduce significant conformational constraints compared to their all-L counterparts. nih.gov
Research has shown that this structural constraint is not necessarily detrimental and can be highly advantageous:
Bioactive Conformation: Incorporating D-amino acids can lock the peptide into a conformation that is more favorable for receptor binding. For example, the D-configuration of cysteine in some cyclic RGD analogs was found to be essential for forcing the peptide into an open, bowl-shaped conformation that presents the key binding residues optimally. nih.gov
Enhanced Affinity: Specific D-isomers have been shown to be more potent than the L-isomers. One study found that a cyclic peptide with a 1-4; 2-3 disulfide bond arrangement had a 10-fold higher binding activity for αv integrins than a different isomer, demonstrating how a subtle change in configuration can drastically alter the presentation of the RGD motif. researchgate.net Another study suggested that an Acetyl-(d)Arg-Gly-(d)Asp analog was more susceptible to integrin binding than the all-L Ac-RGD peptide because a higher number of its conformations satisfied the required pseudo-dihedral angle criterion for binding. researchgate.net
Therefore, the presence of D-amino acids in the this compound sequence is a critical factor that likely influences its conformational ensemble and modulates its binding affinity and specificity for different integrin receptors.
De Novo Design and Optimization Strategies Based on Computational Insights
The design and optimization of novel peptide-based therapeutics, such as molecules structurally related to this compound, are increasingly driven by computational methodologies. These in silico approaches allow for the exploration of vast chemical spaces and the prediction of molecular properties, thereby guiding the synthesis of candidates with enhanced activity and specificity. De novo design, or the creation of entirely new peptide sequences and structures, leverages computational power to build molecules with desired functionalities from the ground up.
Computational strategies for peptide design can be broadly categorized into sequence-based and structure-based methods. researchgate.net Sequence-based approaches often employ machine learning algorithms trained on large datasets of known peptides to generate new sequences with a high probability of possessing the desired biological activity. frontiersin.orgepochjournals.com Structure-based methods, on the other hand, rely on the three-dimensional structure of the target molecule to design complementary peptide binders. researchgate.net This often involves techniques like molecular docking and molecular dynamics simulations to predict the binding affinity and stability of the peptide-target complex. nih.gov
A significant challenge in the computational design of peptides like this compound is the presence of D-amino acids and the inherent flexibility of the peptide backbone. frontiersin.org While standard computational tools are often parameterized for L-amino acids, the inclusion of D-isomers necessitates specialized force fields and sampling algorithms to accurately model their conformational behavior and interactions.
Optimization of a lead peptide, once identified, involves iterative cycles of computational analysis and experimental validation. Computational tools can predict the effects of specific amino acid substitutions on binding affinity, stability, and selectivity. epochjournals.com For instance, techniques like free energy perturbation (FEP) can provide quantitative predictions of changes in binding free energy upon mutation, guiding the rational design of more potent analogues. epochjournals.com
The overarching goal of these computational strategies is to accelerate the discovery process by reducing the number of candidate molecules that need to be synthesized and tested experimentally. By providing detailed insights into the molecular determinants of peptide function, computational modeling and simulation play a pivotal role in the de novo design and optimization of next-generation peptide therapeutics.
Interactive Data Table: Hypothetical Computational Parameters for Peptide Optimization
The following table represents a hypothetical output from a computational study aimed at optimizing a peptide scaffold. The data illustrates how various amino acid substitutions at different positions could be evaluated based on key computational metrics.
| Peptide Variant | Position of Modification | Substituted Amino Acid | Predicted Binding Affinity (kcal/mol) | Predicted Stability (RMSD, Å) | Key Interacting Residues (Target) |
| Lead Peptide | - | - | -8.5 | 1.2 | Asp25, Gln78 |
| Variant 1 | 1 | L-Arg | -8.2 | 1.3 | Gln78 |
| Variant 2 | 3 | L-Asp | -9.1 | 1.1 | Asp25, Lys122 |
| Variant 3 | 4 | L-Cys | -7.9 | 1.5 | Asp25 |
| Variant 4 | 3 | D-Asp | -9.5 | 1.0 | Asp25, Lys122, Arg125 |
Future Research Directions and Translational Perspectives
Development of Advanced Peptide-Based Biomaterials and Scaffolds
The creation of biomaterials that effectively mimic the native extracellular matrix (ECM) is a central goal in tissue engineering. Peptides that can self-assemble into nanofibrous networks are excellent candidates for creating such synthetic ECM analogs. researchgate.net The inclusion of D-amino acids in peptide sequences, as seen in H-DL-Arg-Gly-DL-Asp-DL-Cys-OH, offers a strategic advantage in the development of these advanced biomaterials.
Engineering of Self-Assembling Peptides for Tissue Engineering
Self-assembling peptides (SAPs) are a class of molecules that spontaneously organize into well-defined, ordered nanostructures, such as nanofibers, which can entangle to form hydrogels. researchgate.net These hydrogels are particularly valuable in regenerative medicine as they create three-dimensional scaffolds that support cell growth and tissue regeneration, owing to their high water content and structural similarity to the natural ECM. researchgate.netmdpi.com
The introduction of D-amino acids into SAP sequences—creating heterochiral peptides—is a key engineering strategy for modulating the properties of the resulting biomaterials. nih.govbenthamdirect.com While a primary motivation for using D-amino acids is to enhance the peptide's resistance to enzymatic degradation, their presence also has profound and sometimes unpredictable effects on the peptide's conformation and self-assembly behavior. nih.govbenthamdirect.comrsc.org The specific arrangement of L- and D-residues can alter intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the formation of secondary structures like β-sheets that are often crucial for nanofiber formation. nih.gov
In some cases, the insertion of a single D-amino acid can disrupt the β-sheet conformation and hamper hydrogelation. nih.gov Conversely, in other sequences, the presence of D-amino acids can induce self-assembly and gelation where the all-L-amino acid counterpart fails to do so. rsc.org This highlights the role of chirality as a tool to fine-tune the supramolecular behavior of peptides. nih.gov Engineering peptides with alternating DL-chirality, therefore, provides a pathway to control the mechanical stiffness, pore size, and degradation profile of hydrogel scaffolds, tailoring them for specific tissue engineering applications like skin, bone, or nerve regeneration. mdpi.comnih.gov
Table 1: Influence of Chirality on Peptide Assembly and Properties
| Property | All-L-Peptide | Heterochiral (DL) Peptide | Scientific Rationale |
|---|---|---|---|
| Enzymatic Stability | Low | High | Proteases are stereospecific and primarily recognize and degrade L-amino acid sequences. nih.govformulationbio.com |
| Self-Assembly | Sequence-dependent | Can be enhanced or disrupted | D-amino acids alter peptide backbone conformation, affecting the intermolecular interactions required for supramolecular assembly. nih.govnih.gov |
| Secondary Structure | Typically forms standard structures (e.g., β-sheets) | Can induce non-native conformations or disrupt standard structures | The change in stereochemistry can interfere with typical hydrogen bonding patterns. nih.govrsc.org |
| Cellular Interaction | Standard biological recognition | Altered recognition and cellular response | Cell surface receptors can exhibit stereospecific interactions, leading to different downstream cellular behaviors. nih.gov |
Surface Functionalization of Biomaterials with this compound Analogues
Modifying the surface of inert biomaterials with bioactive molecules is a critical strategy to improve their integration with host tissue. The this compound peptide is ideally suited for this purpose due to two key components: the RGD sequence and the terminal Cysteine residue. The RGD tripeptide is arguably the most well-known cell adhesion ligand, recognized by numerous integrin receptors on the cell surface, thereby promoting cell attachment and signaling. nih.govnih.gov
The terminal Cysteine residue provides a versatile chemical handle for covalent immobilization. The thiol group (-SH) of Cysteine can be readily used to form stable bonds with material surfaces through various well-established conjugation chemistries. scispace.comresearchgate.net A common and effective method involves a multi-step process: first, the biomaterial surface (e.g., titanium) is treated to introduce amine groups; second, a hetero-bifunctional cross-linker, such as N-succinimidyl-3-maleimidopropionate (SMP), is reacted with these amines; finally, the peptide is attached through the reaction of its Cysteine thiol group with the maleimide (B117702) group of the cross-linker. scispace.comresearchgate.net This ensures a stable, covalent attachment of the peptide to the surface. Other methods include using agents like glutaraldehyde to link peptides to aminolyzed surfaces. nih.gov
Functionalizing biomaterial surfaces with RGD-containing peptides has been shown to significantly enhance cellular adhesion, proliferation, and differentiation, ultimately leading to improved biocompatibility and faster tissue regeneration. nih.govdentalis-implants.com The use of a DL-peptide analogue could offer the additional benefit of increased resistance to cleavage by enzymes present at the cell-material interface, potentially leading to a more durable bioactive surface.
Table 2: Common Strategies for Covalent Immobilization of RGD-Cys Peptides
| Method | Surface Functional Group | Peptide Reactive Group | Key Reagents | Resulting Linkage |
|---|---|---|---|---|
| Maleimide Chemistry | Amine (-NH₂) | Thiol (-SH) | Hetero-bifunctional cross-linkers (e.g., SMP) | Thioether bond |
| Carbodiimide Chemistry | Carboxyl (-COOH) | Amine (-NH₂) | EDC/NHS | Amide bond |
| Glutaraldehyde Coupling | Amine (-NH₂) | Amine (-NH₂) | Glutaraldehyde | Imine bond (Schiff base) |
| Thiol-Ene Reaction | Alkene | Thiol (-SH) | Photoinitiator | Thioether bond |
Exploration of this compound as a Research Tool for Cell Biology
Beyond its role in biomaterials, the distinct structure of this compound makes it a valuable tool for fundamental research in cell biology, particularly for investigating cell-matrix interactions and the cellular response to stereochemical cues.
Probing Integrin-Mediated Signaling Pathways
Integrins are transmembrane receptors that link the extracellular matrix to the intracellular cytoskeleton, mediating critical signaling pathways that regulate cell survival, proliferation, migration, and differentiation. nih.gov The RGD sequence is a cornerstone of this interaction, and synthetic RGD peptides are widely used to study integrin function. nih.govnih.gov When immobilized on a surface, these peptides promote cell adhesion, whereas in a soluble form, they can competitively inhibit the binding of cells to ECM proteins. nih.gov
The introduction of D-amino acids into the RGD motif creates a unique probe to investigate the stereochemical specificity of integrin-ligand interactions. Different integrin subtypes may exhibit varying degrees of tolerance for non-native stereochemistry in their ligands. By comparing the binding and cellular responses elicited by this compound to its all-L and all-D counterparts, researchers can probe the conformational requirements of the integrin binding pocket. This approach can help elucidate how ligand stereochemistry influences binding affinity, integrin clustering, focal adhesion formation, and the activation of downstream signaling cascades involving key proteins such as focal adhesion kinase (FAK) and Rho family GTPases.
Investigating Cellular Responses to Chiral Peptide Cues
The chirality of the extracellular environment can have a significant impact on cell behavior. nih.gov Cells can perceive and respond to the stereochemistry of their substrate, which can influence cell adhesion, proliferation, and even differentiation pathways. nih.gov For instance, studies have shown that nanofibers with different helical handedness, formed from L- or D-amino acid derivatives, can elicit opposing cellular responses; L-enantiomers were found to increase cell adhesion and proliferation, while D-enantiomers had the opposite effect. nih.gov
A peptide like this compound, which presents a mixed-chirality or heterochiral cue, can be used to investigate these phenomena in greater detail. By culturing cells on surfaces functionalized with this peptide, researchers can study how cells respond to a molecular landscape that does not conform to the body's natural homochirality (which is exclusively L-amino acids). This can provide insights into the mechanisms by which cells sense and translate physical and chemical cues from their environment into biological responses. Such studies are critical for designing biomaterials that can actively direct cell fate for therapeutic purposes. nih.govnih.gov
Table 3: Examples of Cellular Responses to Peptide Chirality
| Peptide Chirality | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| L-enantiomer nanofibers | Fibroblasts | Increased cell adhesion and proliferation. | nih.gov |
| D-enantiomer nanofibers | Fibroblasts | Decreased cell adhesion and proliferation. | nih.gov |
| Heterochiral (co-assembled L/D) | Cancer cells | Enhanced mitochondrial disruption and higher cytotoxicity compared to homochiral assemblies. | nih.gov |
| All-L vs. All-D | N/A | D-peptides can completely alleviate amyloid cytotoxicity associated with the L-enantiomer. | nih.gov |
Rational Design of Next-Generation DL-Peptides with Enhanced Specificity or Stability
Rational design is an inventive process that uses knowledge of a biological target to create new molecules with improved properties. h1.conih.gov For peptides, this involves modifying the amino acid sequence and structure to enhance characteristics like target specificity, binding affinity, and metabolic stability. The this compound sequence serves as an excellent template for the rational design of next-generation peptides.
A major drawback of natural L-peptides as therapeutics is their rapid degradation by proteases in the body. mdpi.com The incorporation of D-amino acids is a powerful and widely used strategy to overcome this limitation. formulationbio.comyoutube.com Because proteases are highly specific to L-amino acid substrates, peptides containing D-isomers are significantly more resistant to degradation, leading to a longer biological half-life. youtube.comoup.com For example, replacing a single L-Arginine with D-Arginine in the hormone vasopressin was shown to increase its half-life from minutes to several hours. youtube.com A systematic approach, such as partially or fully substituting the sequence of this compound with D-amino acids, can be used to create analogues with dramatically improved stability. oup.comnih.gov
Beyond stability, rational design aims to improve a peptide's specificity for its target. The biological activity of RGD peptides is highly dependent on their conformation, which dictates their binding affinity for different integrin subtypes. nih.gov Introducing D-amino acids can induce specific turns or secondary structures, effectively constraining the peptide's conformation. rsc.org This conformational constraint can lock the peptide into a shape that is optimal for binding to a specific integrin, thereby enhancing its specificity and reducing off-target effects. Structure-based design, guided by crystal structures of peptide-integrin complexes, can inform which positions in the peptide backbone are ideal for D-amino acid substitution or other modifications to achieve higher affinity and proteolytic stability. h1.conih.gov
Table 4: Impact of Chemical Modification on Peptide Stability
| Peptide | Modification | Half-life vs. Chymotrypsin | Half-life vs. Trypsin | Reference |
|---|---|---|---|---|
| Linear Noxa Peptide | None (All-L-amino acids) | 12.1 min | 9.9 min | nih.gov |
| Peptide 5 | Biphenyl cross-linking | 87.5 min (7.2-fold increase) | 87.9 min (8.9-fold increase) | nih.gov |
| Peptide 8 | Biphenyl cross-linking + substitutions | 105.7 min (8.7-fold increase) | 146.9 min (14.8-fold increase) | nih.gov |
Structure-Activity Relationship (SAR) Studies for Chirality Optimization
The peptide this compound represents a complex mixture of diastereomers due to the racemic nature of three of its four amino acid residues (Arginine, Aspartic Acid, and Cysteine). Glycine (B1666218), being achiral, does not contribute to this stereochemical diversity. This inherent heterogeneity presents a significant challenge in understanding its biological activity, but also a valuable opportunity for optimization through systematic Structure-Activity Relationship (SAR) studies. SAR studies are essential for elucidating how the specific three-dimensional arrangement of a molecule, influenced by the chirality of its constituent amino acids, affects its biological function. nih.govfrontiersin.org
A systematic chiral scan would involve evaluating each synthesized stereoisomer for key performance attributes. This includes assessing its binding affinity to potential biological targets, its functional activity (agonist or antagonist), and its stability in plasma or in the presence of proteolytic enzymes. The goal is to identify the optimal stereochemical configuration that balances high potency with favorable pharmacokinetic properties. This "chirality optimization" is a cornerstone of modern peptide drug design.
| Peptide Analog (Stereoisomer) | Hypothetical Receptor Binding Affinity | Predicted Proteolytic Stability | Potential Conformational Bias | Rationale for Investigation |
|---|---|---|---|---|
| H-L-Arg-Gly-L-Asp-L-Cys-OH | Baseline | Low | Flexible / Natural Fold | Represents the natural, all-L stereoisomer to establish a baseline for biological activity. |
| H-D-Arg-Gly-L-Asp-L-Cys-OH | Potentially Altered | Increased | Local Turn/Kink | To assess the impact of N-terminal D-amino acid on receptor interaction and protease resistance. |
| H-L-Arg-Gly-D-Asp-L-Cys-OH | Potentially Altered | Increased | Disrupted β-turn potential | To evaluate the role of the Asp residue's chirality in maintaining the active conformation. |
| H-L-Arg-Gly-L-Asp-D-Cys-OH | Potentially Altered | Increased | Altered disulfide bonding potential | To determine the C-terminal stereochemistry's effect on stability and target engagement. |
| H-D-Arg-Gly-D-Asp-D-Cys-OH | Likely Different Target/Affinity | High | Favors mirror-image (left-handed) helix | Represents the full D-enantiomer, potentially useful for probing chiral-specific interactions or as a highly stable analog. |
Integration of Non-Natural Amino Acids and Peptide Mimetics for Targeted Functions
Beyond chiral optimization, a significant future research direction involves the strategic incorporation of non-natural amino acids and the development of peptide mimetics to enhance the therapeutic potential of the Arg-Gly-Asp-Cys scaffold. Natural peptides often suffer from limitations such as low metabolic stability and poor bioavailability, which can be overcome through these advanced medicinal chemistry strategies. longdom.orgnih.gov
Integration of Non-Natural Amino Acids:
Non-natural amino acids are amino acids not found among the 20 common proteinogenic ones. sigmaaldrich.com Their incorporation can bestow unique properties upon a peptide. cpcscientific.comjpt.com For the this compound sequence, future studies could explore:
Conformational Constraint: Replacing the flexible Glycine residue with a more rigid non-natural amino acid, such as Aminoisobutyric acid (Aib), could lock the peptide backbone into a specific, biologically active conformation (e.g., a β-turn or helix). This pre-organization can lead to higher receptor affinity and selectivity.
Backbone Modification: Introducing β-amino acids or N-methylated amino acids can alter the peptide backbone's hydrogen bonding pattern, rendering it resistant to proteases without drastically changing the side-chain topography. biosyn.com
Novel Side Chains: Replacing the natural amino acid side chains with synthetic variants can introduce new functionalities. For example, the Arginine residue could be replaced with a non-natural analog having a modified guanidinium (B1211019) group to fine-tune basicity and binding interactions.
Development of Peptide Mimetics:
Peptidomimetics are molecules that mimic the 3D structure and function of a peptide but are built from a non-peptide framework. nih.govwikipedia.org This approach aims to create compounds with superior drug-like properties. wjarr.comlifechemicals.com For the Arg-Gly-Asp-Cys sequence, research could focus on:
Backbone Scaffolds: Replacing the entire peptide backbone with a more stable scaffold (e.g., a peptoid or a β-peptide) while retaining the critical side-chain functionalities of Arginine, Aspartic Acid, and Cysteine. This can dramatically improve oral bioavailability and in vivo half-life.
Isosteric Replacements: Specific peptide bonds that are susceptible to cleavage can be replaced with non-hydrolyzable isosteres (e.g., reduced amide bonds or thioamides).
Cyclization: Introducing a cyclic constraint, either through a head-to-tail linkage or by cyclizing through side chains (e.g., forming a lactam bridge between the Aspartic Acid side chain and a Lysine (B10760008) substituted for Arginine), can enhance stability and receptor selectivity by reducing conformational flexibility.
These strategies represent a rational approach to transform a lead peptide sequence into a more robust therapeutic candidate with targeted functions and improved pharmacological profiles.
| Position | Modification Type | Specific Example | Intended Functional Outcome |
|---|---|---|---|
| Arg | Non-Natural Amino Acid | Replace with L-Citrulline | Modify basicity and hydrogen bonding potential; may alter target selectivity. |
| Gly | Conformational Constraint | Replace with Aminoisobutyric acid (Aib) | Induce a stable turn structure, potentially increasing receptor affinity. |
| Asp | Side-Chain Modification | Replace with a bioisostere like phosphonate | Mimic negative charge with altered chemical properties and stability. |
| Cys | Non-Natural Amino Acid | Replace with Penicillamine | Introduce steric bulk near the thiol group to modulate disulfide bonding or metal chelation. |
| Backbone | Peptide Mimetic | Peptoid analog (N-substituted glycines) | Greatly enhance proteolytic stability and potentially cell permeability. |
| Global | Cyclization | Head-to-tail macrocyclization | Increase conformational rigidity, stability, and receptor selectivity. |
Q & A
Q. What frameworks ensure reproducibility when studying this peptide in multi-omics contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
